4-Bromo-5-methoxy-2-nitrobenzaldehyde
Description
Significance of Aryl Halides as Synthetic Handles in Complex Molecule Construction
Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. iitk.ac.infiveable.mefiveable.meanylearn.ai This structural feature is of paramount importance in modern organic synthesis, primarily because the halogen atom serves as a versatile "synthetic handle." While generally less reactive towards traditional nucleophilic substitution than their aliphatic counterparts due to the stability of the aromatic ring, aryl halides are key substrates in a vast number of metal-catalyzed cross-coupling reactions. fiveable.me These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, allow for the formation of new carbon-carbon bonds with high efficiency and selectivity. fiveable.mefiveable.me This capability is fundamental to the construction of complex molecular frameworks from simpler precursors. anylearn.ai
The reactivity of aryl halides in these coupling reactions is influenced by the identity of the halogen, with the general trend being I > Br > Cl. fiveable.me Aryl bromides, such as the bromo-substituent in 4-bromo-5-methoxy-2-nitrobenzaldehyde, offer a good balance of reactivity and stability, making them widely used intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. iitk.ac.infiveable.me They can be used to introduce alkyl, alkenyl, alkynyl, aryl, and other functional groups onto the aromatic ring, demonstrating their indispensable role in molecular engineering.
Role of Nitroaromatic Compounds as Electron-Withdrawing Groups and Synthetic Precursors
Nitroaromatic compounds are characterized by the presence of a nitro group (–NO2) attached to an aromatic ring. numberanalytics.com The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property stemming from the high electronegativity of its nitrogen and oxygen atoms and its ability to exert strong inductive and resonance effects. scielo.br This potent electron-withdrawing nature significantly influences the reactivity of the aromatic ring, making it electron-deficient. numberanalytics.com Consequently, the ring becomes highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is typically difficult for unsubstituted arenes. libretexts.orgnumberanalytics.com
Furthermore, the nitro group is a valuable synthetic precursor. numberanalytics.com It can be readily reduced under various conditions to an amino group (–NH2). This transformation is a cornerstone of synthetic chemistry, as aromatic amines are themselves crucial intermediates for a wide range of functionalities. They are used in the synthesis of dyes, pharmaceuticals, and polymers. numberanalytics.comnih.gov Therefore, the inclusion of a nitro group on a molecule not only modulates its electronic properties but also provides a latent amino group that can be unmasked at a suitable stage in a synthetic sequence. numberanalytics.com
Importance of the Aldehyde Functionality in C-C Bond Forming Reactions and Derivatization
The aldehyde group (–CHO) is a highly versatile functional group in organic synthesis, primarily due to the electrophilic nature of its carbonyl carbon. This electrophilicity makes it a prime target for a wide variety of nucleophiles, leading to the formation of new carbon-carbon bonds—a fundamental process in building molecular complexity. alevelchemistry.co.ukorganic-chemistry.org Key C-C bond-forming reactions involving aldehydes include:
Aldol (B89426) Reaction: The reaction of an aldehyde with an enol or enolate to form a β-hydroxy aldehyde or ketone. alevelchemistry.co.ukjove.com This is a powerful method for constructing larger molecules. jove.com
Wittig Reaction: The reaction of an aldehyde with a phosphonium (B103445) ylide to form an alkene, offering excellent control over the location of the new double bond. alevelchemistry.co.uk
Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to an aldehyde to produce a secondary alcohol. fiveable.me
Beyond C-C bond formation, the aldehyde functionality can be easily derivatized. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an imine through reaction with a primary amine. This wide range of possible transformations makes the aldehyde group a central hub for synthetic diversification.
Positional Isomerism and Substituent Effects in Substituted Benzaldehydes
Positional isomers are compounds that share the same molecular formula and the same functional groups but differ in the position of these functional groups on a carbon skeleton. science-revision.co.uk In substituted benzaldehydes, the relative positions of substituents on the benzene (B151609) ring (ortho, meta, para) can lead to significant differences in physical and chemical properties. studysmarter.co.uk The location and electronic nature of these substituents exert profound effects on the reactivity of both the aldehyde group and the aromatic ring. d-nb.infocdnsciencepub.com
Substituent effects are broadly categorized as:
Electronic Effects: Electron-donating groups (EDGs), such as methoxy (B1213986) (–OCH3) or alkyl groups, increase the electron density of the ring and decrease the electrophilicity of the aldehyde's carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) like nitro (–NO2) or bromo (–Br) decrease the ring's electron density and increase the carbonyl carbon's electrophilicity, making the aldehyde more reactive towards nucleophiles. d-nb.info
Steric Effects: Bulky substituents located at the ortho position (adjacent to the aldehyde) can physically hinder the approach of reagents to the carbonyl group, slowing down reaction rates. nih.gov
Contextualizing this compound within the Landscape of Multifunctional Aromatic Building Blocks
This compound is a quintessential example of a multifunctional aromatic building block. Its structure is strategically decorated with three different functional groups, each imparting a specific reactivity profile.
| Functional Group | Position | Role |
| Aldehyde (-CHO) | C1 | A site for nucleophilic attack, C-C bond formation, and derivatization. |
| Nitro (-NO2) | C2 | A strong electron-withdrawing group that activates the ring for SNAr and can be reduced to an amine. Its ortho position strongly increases the aldehyde's reactivity. |
| Bromo (-Br) | C4 | A synthetic handle for metal-catalyzed cross-coupling reactions. It is also an electron-withdrawing group. |
| Methoxy (-OCH3) | C5 | An electron-donating group that modulates the electronic properties and solubility of the molecule. |
Overview of Research Trajectories and Objectives for this compound
The unique combination of functional groups in this compound dictates its potential research applications, primarily as a versatile starting material for the synthesis of complex, highly substituted aromatic compounds. The principal research objectives involving this molecule would likely focus on leveraging its orthogonal reactivity in multi-step synthetic sequences.
Potential research trajectories include:
Synthesis of Heterocyclic Scaffolds: The aldehyde can be used to construct a portion of a heterocyclic ring via condensation reactions, while the nitro group can be reduced to an amine and cyclized with another reagent. This is a common strategy for building pharmacologically relevant ring systems like quinolines or benzodiazepines.
Sequential Cross-Coupling and Derivatization: The bromo group can be subjected to a Suzuki or Sonogashira coupling to install a new carbon-based substituent. Subsequently, the aldehyde and nitro groups can be transformed to build further complexity. For instance, derivatives of natural bromophenols have been synthesized to explore their antioxidant and anticancer activities. mdpi.com
Combinatorial Chemistry and Library Synthesis: Due to its multiple reaction sites, the molecule is an ideal scaffold for generating a library of related compounds for drug discovery screening. The aldehyde, bromo, and nitro functionalities can each be reacted with a different set of reagents to rapidly produce a diverse array of final products.
The overarching goal of research using this compound is to exploit its pre-installed functionalities to access novel chemical space efficiently, with applications geared towards medicinal chemistry and materials science. musechem.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1196664-96-6 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₈H₆BrNO₄ | sigmaaldrich.com |
| Molecular Weight | 260.04 g/mol | N/A |
| Appearance | Yellow Solid | sigmaaldrich.com |
| Purity | ≥97% | sigmaaldrich.com |
| Storage Temperature | 0-5°C | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLBIBNBUOWXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 5 Methoxy 2 Nitrobenzaldehyde
Retrosynthetic Analysis and Key Strategic Disconnections
A retrosynthetic analysis of 4-bromo-5-methoxy-2-nitrobenzaldehyde reveals several potential disconnection points. The aldehyde functionality, often introduced in the later stages of a synthesis, represents a primary disconnection. This can be achieved through a formylation reaction of a suitable precursor. The substituents on the aromatic ring—a bromine atom, a methoxy (B1213986) group, and a nitro group—can be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
The key strategic disconnections can be visualized as follows:
C-CHO bond disconnection: This points to a formylation reaction as the final step, with 1-bromo-2-methoxy-4-nitrobenzene as the immediate precursor. This is a common and effective strategy for the synthesis of aromatic aldehydes.
Aromatic C-Br, C-NO2, and C-O bonds disconnections: The order of introduction of the bromo, methoxy, and nitro groups is critical and depends on their directing effects. A plausible forward synthetic sequence would involve starting with a simpler, commercially available substituted benzene (B151609) derivative and sequentially introducing the other functional groups.
Considering the directing effects of the substituents (methoxy is ortho, para-directing and activating; nitro is meta-directing and deactivating; bromo is ortho, para-directing and deactivating), a logical synthetic pathway would start from a precursor that allows for the desired substitution pattern. One possible starting material is 3-methoxybenzaldehyde (B106831).
Direct Aromatic Functionalization Approaches
The synthesis of this compound can be achieved through a series of direct functionalization reactions on an aromatic scaffold. The order of these reactions is paramount to ensure the correct regiochemistry of the final product.
Regioselective Halogenation Strategies for Bromine Introduction
The introduction of a bromine atom onto the aromatic ring can be achieved through electrophilic bromination. The regioselectivity of this reaction is dictated by the existing substituents on the ring. For instance, the bromination of a meta-substituted precursor like 3-hydroxybenzaldehyde (B18108) with bromine in dichloromethane (B109758) has been shown to yield the 2-bromo derivative. chemicalbook.com In another example, the bromination of 2,5-dimethoxybenzaldehyde (B135726) with bromine in glacial acetic acid yields 4-bromo-2,5-dimethoxybenzaldehyde. mdma.ch
For the synthesis of our target molecule starting from a potential precursor like 3-methoxy-2-nitrobenzaldehyde, the methoxy group (ortho, para-directing) and the nitro group (meta-directing) would direct the incoming electrophile. The position para to the methoxy group is already occupied by the nitro group, and the position ortho to the methoxy group and meta to the nitro group (C4) would be a likely site for bromination.
| Reaction Step | Reagents and Conditions | Product | Yield |
| Bromination | Bromine, Glacial Acetic Acid, Room Temperature | 4-Bromo-2,5-dimethoxybenzaldehyde | ~60% |
| Bromination | Bromine, Dichloromethane, 35-38 °C | 2-Bromo-5-hydroxybenzaldehyde | 63% |
Directed Nitration Procedures to Incorporate the Nitro Group
The introduction of the nitro group is typically accomplished through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The directing effects of the substituents already on the ring are crucial for achieving the desired regiochemistry. For example, the nitration of 3-methoxybenzaldehyde with a mixture of nitric acid and sulfuric acid at low temperatures can yield 3-methoxy-4-nitrobenzaldehyde. rsc.org
In a potential synthetic route towards this compound starting from 4-bromo-3-methoxybenzaldehyde, the methoxy group would direct nitration to the ortho and para positions. The para position is blocked by the bromine atom, so the nitro group would be directed to the positions ortho to the methoxy group (C2 and C6). The steric hindrance at the C2 position, being between the aldehyde and the methoxy group, might favor nitration at the C6 position, however, electronic effects can also play a significant role.
| Reaction Step | Reagents and Conditions | Product |
| Nitration | Nitric Acid, Sulfuric Acid, -10 °C to Room Temperature | 3-Methoxy-4-nitrobenzaldehyde |
Etherification Techniques for Methoxy Group Installation
The methoxy group can be introduced via etherification of a corresponding hydroxyl group. This is typically achieved by reacting the phenol (B47542) with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate. For instance, if a synthetic route proceeds through a hydroxyl-substituted intermediate like 4-bromo-5-hydroxy-2-nitrobenzaldehyde, methylation would be the final step to obtain the target molecule.
| Reaction Step | Reagents and Conditions | Product |
| Methylation | Dimethyl sulfate, Potassium Carbonate | Methylated aromatic compound |
Formylation Reactions for Aldehyde Group Synthesis
The introduction of the aldehyde group onto an aromatic ring can be accomplished through various formylation methods. The choice of method depends on the nature of the substrate.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl3). wikipedia.org The resulting electrophilic iminium salt then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org
For the synthesis of this compound, a potential precursor would be 1-bromo-2-methoxy-4-nitrobenzene. However, the presence of the deactivating nitro group would make the aromatic ring less susceptible to electrophilic attack, potentially requiring harsh reaction conditions. The success of the Vilsmeier-Haack reaction is generally higher with activated aromatic systems. wikipedia.org
| Reagent | Role |
| N,N-Dimethylformamide (DMF) | Source of the formyl group |
| Phosphorus oxychloride (POCl3) | Activates DMF to form the Vilsmeier reagent |
Sommelet Reaction and Related Methods
The Sommelet reaction provides a pathway to synthesize aldehydes from benzyl (B1604629) halides. The process typically involves the reaction of a benzyl halide with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt under acidic conditions yields the desired aldehyde. While a versatile method for many benzaldehydes, its application for a substrate as electronically deactivated as a bromo-methoxy-nitro substituted benzyl halide is less commonly documented in readily available literature. The strong electron-withdrawing nature of the nitro group would significantly influence the reactivity of the benzylic position.
A related approach involves the direct oxidation of a bromomethyl group. For instance, a bromomethylated compound, such as one prepared from 1-bromo-2,5-dimethoxybenzene (B144562) using paraformaldehyde and HBr, could potentially be oxidized to the aldehyde. sciencemadness.org
Gattermann-Koch Synthesis
The Gattermann-Koch reaction is a classical method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrochloric acid, typically catalyzed by a mixture of copper(I) chloride and aluminum chloride. This reaction, however, is generally effective only on activated or simple aromatic rings. It is known to fail with strongly deactivated substrates. ncert.nic.in The presence of a powerful electron-withdrawing nitro group on the aromatic ring of the target compound, this compound, renders the Gattermann-Koch synthesis an unsuitable and ineffective method for its preparation. ncert.nic.in
Synthesis via Functional Group Interconversions on Substituted Precursors
A more practical and widely employed strategy for synthesizing complex benzaldehydes involves modifying functional groups on a pre-existing, appropriately substituted benzene ring.
Oxidation of Corresponding Benzyl Alcohols or Methylbenzenes
One of the most direct routes to this compound is the oxidation of its corresponding methyl-substituted precursor, 4-bromo-5-methoxy-2-nitrotoluene. A common method for this type of transformation involves the use of a strong oxidizing agent like chromium(VI) oxide in a mixture of acetic anhydride (B1165640) and sulfuric acid. This process first converts the toluene (B28343) derivative into a geminal diacetate intermediate, which is then hydrolyzed to yield the final aldehyde. chemicalbook.com This two-stage approach prevents over-oxidation of the newly formed aldehyde to a carboxylic acid.
Alternatively, the aldehyde can be obtained via the oxidation of the corresponding benzyl alcohol, (4-bromo-5-methoxy-2-nitrophenyl)methanol. Various oxidizing agents can be employed for this conversion. For the related compound, (4-bromo-2-nitrophenyl)methanol, manganese (IV) oxide in dichloromethane has been used effectively, providing the aldehyde in good yield after stirring at ambient temperature. chemicalbook.com
Table 1: Example of Oxidation Reaction Conditions
| Precursor | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-1-methyl-4-nitrobenzene | 1. CrO₃, H₂SO₄, Ac₂O in Acetic Acid | 1. 5-10 °C, 1.5 h | 2-Bromo-4-nitrobenzaldehyde | 9% | chemicalbook.com |
| 2. H₂SO₄ in Ethanol/Water | 2. Reflux, 1 h |
Selective Hydrolysis of Acetal (B89532) or Imine Precursors
Aldehyde functional groups are often protected as acetals or imines during synthetic sequences to prevent unwanted reactions. The aldehyde can be regenerated at a later stage through hydrolysis. For example, a benzylidene diacetate, formed during the oxidation of a methylbenzene with chromic oxide and acetic anhydride, is an acetal-like intermediate. ncert.nic.in This intermediate is stable and can be isolated before being hydrolyzed with an aqueous acid to furnish the final aldehyde product. ncert.nic.inchemicalbook.com
Similarly, if the aldehyde function were masked as a cyclic acetal (e.g., a 1,3-dioxolane) or an imine (formed by reaction with a primary amine), treatment with aqueous acid would readily cleave the protecting group and restore the aldehyde. This strategy is fundamental in multi-step syntheses where other reactive sites on the molecule must be modified without affecting the aldehyde.
Demethylation Strategies to Access Hydroxyl-Substituted Analogs
Selective demethylation is a key strategy for accessing hydroxyl-substituted derivatives, which can be important intermediates themselves or the final target molecules. A notable example is the synthesis of 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667) from a dimethoxy precursor. In a documented procedure, 4,5-dimethoxy-2-nitrobenzaldehyde was treated with concentrated sulfuric acid in the presence of a molar quantity of methionine. This method selectively cleaves the methoxy group at the 5-position to yield the hydroxylated product. researchgate.net A similar strategy was applied to synthesize 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) from 2-bromo-4,5-dimethoxybenzaldehyde, achieving a high yield of 85.0%. researchgate.net This selective hydrolysis is significant as it allows for the manipulation of specific methoxy groups on a polysubstituted ring.
Advanced Methodologies for Aromatic Construction
Modern synthetic chemistry offers advanced, multi-step routes for constructing highly substituted aromatic rings that may not be accessible through simple electrophilic substitution. A reported synthesis for the related 4-bromo-2-methoxybenzaldehyde (B1278859) starts from 1,4-dibromo-2-fluorobenzene. google.com This process involves several key steps:
Metal-Halogen Exchange : A selective metal-halogen exchange is performed at 0°C using a Grignard reagent like isopropyl magnesium chloride. This selectively replaces one of the bromine atoms with a magnesium halide. google.com
Formylation : The resulting organometallic intermediate is then formylated, for instance with dimethylformamide (DMF), to introduce the aldehyde group, yielding 4-bromo-2-fluorobenzaldehyde (B134337). google.com
Nucleophilic Aromatic Substitution (SNAr) : The final step involves a nucleophilic aromatic substitution reaction. The 4-bromo-2-fluorobenzaldehyde intermediate is reacted with methanol (B129727) in the presence of a base like potassium carbonate. The methoxide (B1231860) ion displaces the fluoride, which is a good leaving group in SNAr reactions, to produce the final 4-bromo-2-methoxybenzaldehyde. google.com
This strategic approach allows for the precise and regioselective construction of the desired substitution pattern, which can be adapted for more complex targets like this compound by using appropriately substituted starting materials.
Metal-Halogen Exchange Reactions for Regioselective Functionalization
One effective strategy for introducing the aldehyde group at a specific position is through a metal-halogen exchange, followed by formylation. This method leverages the existing bromine atom as a handle for directed functionalization. The process typically involves the reaction of a substituted aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. semanticscholar.orgnih.gov
This reaction, known as lithiation, replaces the bromine atom with a lithium atom, creating a highly nucleophilic aryllithium intermediate. semanticscholar.orgic.ac.uk The position of lithiation is highly selective due to the bromine's presence. The formation of this organolithium species is often conducted in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78°C) to prevent side reactions. google.comresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) as a Route for Methoxy Group Introduction
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for introducing the methoxy group onto a pre-functionalized ring. This mechanism is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. youtube.comlibretexts.orglibretexts.org
In a potential synthesis of this compound, a precursor such as 4-bromo-5-fluoro-2-nitrobenzaldehyde (B3034731) could be used. The fluorine atom, being a good leaving group, can be displaced by a nucleophile. The reaction proceeds by the attack of a methoxide source (e.g., sodium methoxide) on the carbon atom bearing the fluorine. youtube.com This addition forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized and stabilized by the adjacent nitro group. libretexts.orglibretexts.org In the final step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and resulting in the methoxy-substituted product. youtube.com
This method's success is highly dependent on the electronic properties of the substrate; the reaction will not occur if the electron-withdrawing group is in the meta position relative to the leaving group, as no such resonance stabilization is possible. libretexts.org A patent describes a similar two-step process starting from 1,4-dibromo-2-fluorobenzene, where a bromo-fluoro-benzaldehyde intermediate is first synthesized and then reacted with methanol in the presence of potassium carbonate to introduce the methoxy group via an SNAr reaction. google.com
Multi-Step Convergent Synthesis from Simpler Aromatic Compounds
Constructing this compound can also be achieved through a multi-step synthesis starting from less complex aromatic compounds. This approach involves the sequential introduction of the functional groups onto a basic benzene derivative. The order of reactions is critical and is dictated by the directing effects of the substituents already present on the ring.
For example, a synthesis could begin with m-bromoanisole. The methoxy group is an ortho, para-director. Nitration of m-bromoanisole would be the next logical step. The directing power of the methoxy group would favor the introduction of the nitro group at positions 2, 4, or 6. The final step would be the introduction of the aldehyde group (formylation). However, direct formylation of such a substituted ring can lead to mixtures of isomers, making selectivity a significant challenge. google.com
An alternative convergent route could involve the oxidation of a corresponding benzyl alcohol, such as (4-bromo-5-methoxy-2-nitrophenyl)methanol. A known synthesis route describes the oxidation of (4-bromo-2-nitrophenyl)methanol using manganese(IV) oxide in dichloromethane to produce 4-bromo-2-nitrobenzaldehyde (B1297750) in good yield. chemicalbook.com A similar oxidation of the appropriately substituted 5-methoxy benzyl alcohol would provide the target molecule. This highlights how building the substitution pattern on a simpler precursor before a final, high-yielding transformation is a common and effective strategy.
Evaluation of Synthetic Efficiency: Yields, Selectivity, and Atom Economy
The practical utility of a synthetic route is judged by its efficiency, which encompasses reaction yield, selectivity, and atom economy.
Atom Economy: Atom economy, a concept central to green chemistry, measures how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgrsc.org Addition reactions are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the product. jk-sci.com In contrast, substitution reactions, like SNAr or those involving organometallic reagents, inherently have lower atom economy because they produce by-products (e.g., salts like lithium bromide). wikipedia.org The Wittig reaction, for instance, is known for its poor atom economy due to the formation of a high-mass phosphine (B1218219) oxide byproduct. wikipedia.orgrsc.org Maximizing atom economy is a key goal in designing sustainable chemical processes. numberanalytics.comjocpr.com
The following table provides a qualitative evaluation of the different synthetic approaches:
| Synthetic Method | Typical Yields | Selectivity | Atom Economy | Key Considerations |
| Metal-Halogen Exchange & Formylation | Moderate to Good | High (Regioselective) | Low | Requires cryogenic temperatures and anhydrous conditions. google.comresearchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Good to Excellent | High (Regioselective) | Moderate | Requires an activated ring with a good leaving group. libretexts.org |
| Multi-Step Convergent Synthesis | Varies (Overall can be low) | Moderate to High | Varies by step | Success depends on the strategic order of reactions and directing group effects. |
| Oxidation of Benzyl Alcohol | High to Excellent chemicalbook.comresearchgate.net | High (Chemoselective) | Moderate | Depends on the efficient synthesis of the precursor alcohol. |
This table is a generalized summary based on typical outcomes for these reaction types.
Environmental and Green Chemistry Considerations in Synthetic Design
The principles of green chemistry aim to design chemical processes that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.comblazingprojects.commdpi.com
The synthesis of complex molecules like pharmaceutical intermediates often involves trade-offs between efficiency and environmental friendliness. tandfonline.comblazingprojects.com Metal-halogen exchange reactions, while effective, present several environmental and safety concerns. They utilize pyrophoric organolithium reagents and require large volumes of volatile and flammable ether solvents. researchgate.net The need for cryogenic temperatures also entails significant energy consumption.
Nitration steps, common in the synthesis of nitroaromatics, typically use a mixture of concentrated nitric and sulfuric acids, which are corrosive and produce acidic waste streams that require neutralization. google.com
SNAr reactions can be a greener alternative if they use less hazardous solvents and reagents. For example, using potassium carbonate as a base instead of sodium methoxide can minimize side reactions, and running the reaction in methanol, which can also act as the reagent, improves efficiency. google.com The use of water as a solvent, where possible, is a key goal of green chemistry. mdpi.com
Chemical Reactivity and Derivatization of 4 Bromo 5 Methoxy 2 Nitrobenzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde functional group (-CHO) in 4-bromo-5-methoxy-2-nitrobenzaldehyde is characterized by a carbonyl carbon that is electrophilic. The presence of the ortho-nitro group substantially enhances this electrophilicity. The nitro group withdraws electron density from the benzene (B151609) ring and, by extension, from the carbonyl carbon, making it more susceptible to attack by nucleophiles. vaia.comlibretexts.orgdoubtnut.com This electronic effect renders the aldehyde more reactive than unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-donating groups. libretexts.orgdoubtnut.com
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The partial positive charge on the carbonyl carbon of this compound facilitates the addition of various nucleophiles.
Hydride Reduction: Aldehydes are readily reduced to primary alcohols. ncert.nic.in Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) provide a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. ncert.nic.in In the case of this compound, this reduction would yield (4-bromo-5-methoxy-2-nitrophenyl)methanol. While the nitro group can sometimes be reduced by powerful reducing agents like LiAlH₄, milder conditions with NaBH₄ typically allow for the selective reduction of the aldehyde.
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde group is a classic method for forming carbon-carbon bonds and producing secondary alcohols. youtube.com The nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to give the alcohol. youtube.com For instance, the reaction of this compound with methylmagnesium bromide would be expected to produce 1-(4-bromo-5-methoxy-2-nitrophenyl)ethanol.
| Reaction Type | Reagent | Product |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | (4-bromo-5-methoxy-2-nitrophenyl)methanol |
| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | 1-(4-bromo-5-methoxy-2-nitrophenyl)ethanol |
Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically an amine or an enolate, followed by the elimination of a water molecule. masterorganicchemistry.com These reactions are pivotal for synthesizing a wide array of derivatives.
This compound readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlearncbse.in This reaction is typically catalyzed by a small amount of acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. lumenlearning.comyoutube.com Subsequent dehydration leads to the formation of the stable C=N double bond of the imine. masterorganicchemistry.comlumenlearning.com The reaction is reversible, and the removal of water can drive the equilibrium towards the product. youtube.com
The reactivity of the aldehyde is high due to the electron-withdrawing nitro group, facilitating the initial nucleophilic attack by the amine. A variety of primary amines can be used, leading to a diverse library of Schiff bases. For example, the reaction with aniline (B41778) would produce N-(4-bromo-5-methoxy-2-nitrobenzylidene)aniline. Research on the closely related 4-hydroxy-3-methoxy-5-nitrobenzaldehyde has shown its effective condensation with various haloanilines to form the corresponding Schiff bases. researchgate.net
| Primary Amine | Schiff Base Product |
| Aniline | N-(4-bromo-5-methoxy-2-nitrobenzylidene)aniline |
| 4-Methoxyaniline | N-(4-bromo-5-methoxy-2-nitrobenzylidene)-4-methoxyaniline |
| 4-Chloroaniline | N-(4-bromo-5-methoxy-2-nitrobenzylidene)-4-chloroaniline |
The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aldehyde (or ketone) with no α-hydrogens and an enolizable ketone or aldehyde, catalyzed by a base or acid. magritek.com this compound, lacking α-hydrogens, can act as the electrophilic partner in such reactions. When reacted with a ketone like acetophenone (B1666503) in the presence of a base (e.g., NaOH), the expected product would be a chalcone, an α,β-unsaturated ketone. rasayanjournal.co.in
However, the presence of a nitro group on the benzaldehyde can complicate Claisen-Schmidt condensations under basic conditions. jocpr.com Studies involving 2-nitrobenzaldehyde (B1664092) have shown that instead of the expected chalcone, other products may be formed. jocpr.com The strong electron-withdrawing nature of the nitro group makes the aldehyde susceptible to other base-catalyzed side reactions. Acid-catalyzed conditions might be an alternative to achieve the desired condensation. jocpr.com
| Ketone | Base/Acid Catalyst | Expected Product (Chalcone) |
| Acetophenone | NaOH (Base) | 1-phenyl-3-(4-bromo-5-methoxy-2-nitrophenyl)prop-2-en-1-one |
| Acetone (B3395972) | NaOH (Base) | 4-(4-bromo-5-methoxy-2-nitrophenyl)but-3-en-2-one |
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. This reaction is a versatile method for synthesizing substituted alkenes.
This compound is an excellent substrate for Knoevenagel condensations due to its enhanced electrophilicity. For example, its reaction with malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) would yield (4-bromo-5-methoxy-2-nitrobenzylidene)malononitrile. Similarly, reaction with diethyl malonate would produce the corresponding diethyl 2-(4-bromo-5-methoxy-2-nitrobenzylidene)malonate.
| Active Methylene Compound | Product |
| Malononitrile | (4-bromo-5-methoxy-2-nitrobenzylidene)malononitrile |
| Diethyl malonate | Diethyl 2-(4-bromo-5-methoxy-2-nitrobenzylidene)malonate |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-bromo-5-methoxy-2-nitrophenyl)acrylate |
Similar to primary amines, hydrazine (B178648) (H₂N-NH₂) and its derivatives react with aldehydes to form hydrazones, which contain a C=N-N linkage. masterorganicchemistry.com The reaction of this compound with hydrazine would yield this compound hydrazone. Substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), are also commonly used to form crystalline derivatives (2,4-dinitrophenylhydrazones) that are useful for the characterization of aldehydes and ketones. ncert.nic.inlearncbse.in The formation of a colored precipitate with Brady's reagent is a classic qualitative test for carbonyl compounds. lumenlearning.com
| Hydrazine Derivative | Product |
| Hydrazine (H₂N-NH₂) | This compound hydrazone |
| 2,4-Dinitrophenylhydrazine | This compound 2,4-dinitrophenylhydrazone |
| Semicarbazide | This compound semicarbazone |
Oxidation to Carboxylic Acid Derivatives
The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, yielding 4-bromo-5-methoxy-2-nitrobenzoic acid. This transformation is a common reaction for aromatic aldehydes. chemicalbook.com Strong oxidizing agents are typically employed for this purpose. The reaction generally proceeds without affecting the other substituents on the aromatic ring, which are stable under these oxidative conditions.
Common oxidizing agents capable of effecting this transformation include:
Potassium permanganate (B83412) (KMnO₄): Often used in alkaline, acidic, or neutral conditions.
Chromic acid (H₂CrO₄): Typically generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid (e.g., Jones reagent).
Silver oxide (Ag₂O) or Tollens' reagent: A milder reagent that selectively oxidizes aldehydes. chemicalbook.com
The general reaction involves treating a solution of the aldehyde with the oxidizing agent, often with heating, followed by an acidic workup to protonate the resulting carboxylate salt and isolate the carboxylic acid.
Decarbonylation Reactions (if applicable)
Decarbonylation, the removal of the formyl group (-CHO) as carbon monoxide (CO), is a potential but not typically facile reaction for aromatic aldehydes like this compound. d-nb.info This transformation generally requires specific and often harsh conditions, most commonly the use of transition-metal catalysts. sciencemadness.orglibretexts.org
Catalytic systems that can promote decarbonylation include complexes of:
Rhodium (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃])
Palladium
Nickel sciencemadness.orgjsynthchem.com
These reactions proceed via oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory extrusion of CO and reductive elimination of the resulting aryl-hydride species. libretexts.orggoogle.com The efficiency of the reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. While electron-donating groups can facilitate the reaction, the presence of strong electron-withdrawing groups like the nitro group on the target molecule can present challenges, potentially favoring side reactions. sciencemadness.org Therefore, while theoretically possible, the decarbonylation of this compound to yield 1-bromo-4-methoxy-3-nitrobenzene is not a commonly reported transformation and would require specific catalyst systems and carefully optimized conditions.
Transformations of the Nitro Group
The nitro group of this compound is readily reducible to a variety of nitrogen-containing functional groups, most commonly the corresponding amine (4-bromo-5-methoxy-2-aminobenzaldehyde). The key challenge is the chemoselective reduction of the nitro group without affecting the aldehyde or the bromo substituent. Several methods are effective for this purpose. rsc.org
Reduction to Amines: Catalytic hydrogenation using H₂ gas with catalysts like Palladium on carbon (Pd/C) or Platinum is a common method. rsc.org Metal-acid systems such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are also classic reagents for nitro group reduction. youtube.com More recently, systems like sodium borohydride (NaBH₄) in the presence of catalysts such as nickel(II) chloride or iron(II) chloride have been shown to be effective and selective. d-nb.infojsynthchem.com
Reduction to Hydroxylamines: Partial reduction of the nitro group to the hydroxylamine (B1172632) can be achieved under controlled conditions, for instance, using zinc dust in a neutral aqueous solution of ammonium (B1175870) chloride or with specific supported platinum catalysts. rsc.org
Reduction to Azoxy Compounds: The formation of azoxy derivatives can occur under specific reducing conditions, often as a dimeric byproduct during partial reduction of the nitro group.
The choice of reagent and reaction conditions allows for the selective synthesis of different reduction products.
The nitro group exerts a profound electronic influence on the aromatic ring of this compound.
Towards Nucleophilic Aromatic Substitution (NAS): Conversely, the nitro group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. stackexchange.comnih.gov This is because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org In this compound, the bromine atom is positioned ortho to the nitro group, making it highly susceptible to displacement by nucleophiles.
Reactivity of the Bromo Substituent
The bromine atom in this compound is activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the strongly electron-withdrawing nitro group in the ortho position. libretexts.orgnih.gov This activation facilitates the attack of nucleophiles on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized Meisenheimer complex intermediate, followed by the departure of the bromide ion. stackexchange.com
A wide range of nucleophiles can displace the bromide, including:
Alkoxides (e.g., sodium methoxide) to yield an ether.
Amines to produce secondary or tertiary aromatic amines.
Thiolates to form thioethers. mdma.ch
For example, the reaction of a similarly activated substrate, 4-bromo-2,5-dimethoxybenzaldehyde, with thiols in the presence of a base like potassium carbonate proceeds readily to afford the corresponding 4-alkylthio derivatives. mdma.ch This indicates that this compound would be expected to react readily with various nucleophiles to displace the bromo substituent.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C4 position. These reactions are fundamental in synthesizing more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl compound. For this compound, this allows for the introduction of a wide range of aryl or heteroaryl substituents. The reaction is known for its mild conditions and tolerance of various functional groups, including the aldehyde and nitro moieties present on the substrate. libretexts.orgtcichemicals.com A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, a base like K₃PO₄ or Na₂CO₃, and a solvent system, often aqueous mixtures like dioxane/water or toluene (B28343)/ethanol. mdpi.comresearchgate.net The high efficiency of this reaction has been demonstrated with various bromobenzaldehyde derivatives. researchgate.net
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This transformation is valuable for synthesizing stilbene (B7821643) and cinnamate (B1238496) derivatives. The reaction of this compound with an alkene would typically yield an (E)-alkene, attaching a vinyl group at the C4 position. organic-chemistry.org Common conditions involve a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand, a base (e.g., Et₃N or NaOAc), and a polar aprotic solvent such as DMF or NMP at elevated temperatures. nih.govresearchgate.netresearchgate.net
Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, creating an internal alkyne. organic-chemistry.org This is a powerful method for introducing alkynyl functionalities, which are versatile precursors for further transformations. The Sonogashira coupling of this compound requires a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orgresearchgate.net
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides
| Reaction | Catalyst (Palladium Source) | Ligand (if applicable) | Base | Solvent | Coupling Partner |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Aryl/Vinyl Boronic Acid |
| Heck | Pd(OAc)₂, Pd/C | P(o-tolyl)₃, PPh₃ | Et₃N, NaOAc, K₂CO₃ | DMF, NMP, Acetonitrile | Alkene |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, i-Pr₂NH | DMF, Toluene, THF | Terminal Alkyne (with CuI co-catalyst) |
Directed Ortho-Metalation (DOM) Strategies involving Bromine
Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) guides a strong base, like an organolithium reagent, to deprotonate a specific ortho-position. nih.govacs.org In the context of this compound, the functional groups present have a defined hierarchy in their directing ability.
The strongest directing groups are typically amides and carbamates. nih.govresearchgate.net The methoxy (B1213986) group is a moderately effective DMG, capable of directing lithiation to its ortho positions (C6 and C4). uwindsor.ca The aldehyde group is a weak DMG and is generally incompatible with strong organolithium bases, as it is prone to nucleophilic attack. acs.org
For this compound, a direct DoM strategy is challenging:
Reactivity of Functional Groups: The aldehyde would need to be protected (e.g., as an acetal) before treatment with an organolithium base. The nitro group is also highly reactive towards such bases.
Role of Bromine: The bromine atom is not a DMG. Instead, it is susceptible to lithium-halogen exchange, a rapid reaction that would compete with or dominate over proton abstraction, leading to lithiation at the C4 position.
Regioselectivity: If the aldehyde were protected and a suitable base used, the methoxy group would direct metalation. The C6 position is sterically more accessible and electronically favored for deprotonation compared to the C4 position, which is already substituted with bromine.
Therefore, a "DoM strategy involving bromine" for this molecule would more accurately refer to a lithium-halogen exchange at the C4 position. This process would generate an aryllithium species specifically at the site of the bromine atom, which can then be quenched with various electrophiles to introduce new functional groups. This provides a complementary regiochemical outcome to what might be achieved via methoxy-directed metalation at C6.
Reactions of the Methoxy Group
The methoxy group at C5 is a key modulator of the electronic properties of the ring and can also be a site for chemical transformation.
Cleavage of the Methoxy Ether to Hydroxyl Groups
The conversion of the methoxy group to a hydroxyl group is a common deprotection strategy in the synthesis of natural products and pharmaceuticals. This demethylation transforms the ether into a phenol (B47542), significantly altering the molecule's properties and reactivity. Several reagents are effective for the cleavage of aryl methyl ethers. researchgate.net
Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving aryl methyl ethers. wikipedia.org It typically provides high yields at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂).
Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): Heating the compound in concentrated aqueous HBr or HI is a classic but harsh method for demethylation. wikipedia.org
Iodocyclohexane (B1584034): In recent years, iodocyclohexane in a solvent like N,N-dimethylformamide (DMF) has been developed as a milder alternative that generates HI in situ. researchgate.net
Thiolates: Nucleophilic cleavage using sodium or lithium salts of thiols (e.g., sodium isopropyl thiolate) in a polar aprotic solvent like DMF at reflux can also effect demethylation. researchgate.net
A research paper describes the synthesis of 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667) from 4,5-dimethoxy-2-nitrobenzaldehyde using concentrated sulfuric acid in the presence of methionine, demonstrating selective cleavage of a methoxy group. researchgate.net This suggests that careful selection of reagents can achieve selective demethylation even in complex molecules.
Table 2: Comparison of Reagents for Aryl Methoxy Ether Cleavage
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to r.t. | High efficiency, low temperatures | Highly corrosive and moisture-sensitive |
| HBr / HI | Aqueous solution, reflux | Inexpensive | Harsh conditions, may not be suitable for sensitive substrates |
| Iodocyclohexane | DMF, reflux | Milder than strong mineral acids | Requires high temperatures |
| Pyridine HCl | Molten salt, 180-220 °C | Classic method | Very harsh conditions, high temperatures |
| Thiolates (e.g., i-PrSNa) | DMF, reflux | Non-acidic conditions | Requires high temperatures, potential side reactions |
Stability under Acidic and Basic Conditions
Aryl methyl ethers are generally robust functional groups. researchgate.net The methoxy group in this compound is stable under a wide range of non-hydrolytic acidic and basic conditions. It can withstand the basic conditions of many coupling reactions (e.g., Suzuki, Heck) and the weakly acidic conditions used in reactions like acetal (B89532) formation or the generation of 2,4-DNP derivatives. learncbse.in
However, as noted in the previous section, the ether linkage is susceptible to cleavage under strongly acidic conditions (e.g., HBr, BBr₃) or very harsh basic conditions at high temperatures. wikipedia.org Its stability is therefore conditional and must be considered when planning a synthetic route involving either extreme of pH.
Cascade and Multicomponent Reactions Incorporating this compound
The diverse functionality of this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation. Aldehydes are common components in MCRs like the Biginelli or Hantzsch reactions.
A plausible MCR involving this compound could be a Biginelli-like condensation. For instance, the reaction of this compound with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) under acidic catalysis could potentially lead to the formation of a complex dihydropyrimidinone derivative. The specific substitution pattern on the benzaldehyde would be directly incorporated into the final heterocyclic product. Research has shown that substituted 2-hydroxybenzaldehydes can participate in MCRs with aminoazoles and ketones to form complex heterocyclic systems, demonstrating the feasibility of using highly functionalized aldehydes in such transformations. semanticscholar.org
Furthermore, cascade reactions can be designed to leverage the different reactive sites sequentially. For example, a Sonogashira coupling at the C4-bromo position could be followed by a reductive cyclization involving the newly introduced alkyne and the adjacent nitro group, leading to the formation of substituted indoles or quinolines in a one-pot or stepwise sequence. The chemoselectivity of N-heterocyclic carbene (NHC) catalysis could also enable selective reactions of the aldehyde in the presence of the other functional groups to build complex chiral molecules. nih.gov
Spectroscopic Data for this compound Not Available in Publicly Accessible Research
Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound is not available. While data exists for structurally similar compounds, providing that information would not adhere to the specific focus of the requested article. The creation of a thorough and scientifically accurate article with detailed data tables on the Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this compound is therefore not possible at this time.
To fulfill the request, detailed experimental findings for the following analytical techniques would be required:
¹H NMR (Proton Nuclear Magnetic Resonance)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
2D NMR (Two-Dimensional Nuclear Magnetic Resonance) techniques such as COSY, HSQC, HMBC, and NOESY
FT-IR (Fourier Transform Infrared) Spectroscopy
Raman Spectroscopy
Without access to published research containing this specific characterization data, any attempt to generate the requested article would rely on theoretical estimations rather than documented findings, failing to meet the requirements for a scientifically accurate, research-based article. Further investigation in specialized chemical research databases or future publications may be necessary to obtain the specific data required for a complete spectroscopic and structural elucidation of this compound.
Spectroscopic Characterization and Structural Elucidation in Research Contexts
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of 4-bromo-5-methoxy-2-nitrobenzaldehyde can be calculated by summing the exact masses of its constituent atoms (C₈H₆Br¹N¹O₄). The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.
| Isotopologue | Theoretical Exact Mass (Da) |
| C₈H₆⁷⁹BrNO₄ | 258.9535 |
| C₈H₆⁸¹BrNO₄ | 260.9514 |
This table presents the theoretical exact masses for the two major isotopologues of this compound. The presence of this isotopic signature in an experimental HRMS spectrum would be a strong indicator of a monobrominated compound.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and can break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides a roadmap to the molecule's structure. For this compound, several key fragmentation pathways can be predicted:
Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion.
Loss of the aldehyde group: The aldehyde group (-CHO) can be lost as a neutral radical, leading to a significant peak in the spectrum.
Loss of a methyl group: The methoxy (B1213986) group (-OCH₃) can lose its methyl radical (•CH₃), another common fragmentation for methoxylated aromatics.
Cleavage of the methoxy C-O bond: The entire methoxy group can be cleaved.
The presence and relative abundance of these and other fragment ions in a mass spectrum would help to confirm the specific arrangement of the substituents on the benzaldehyde (B42025) core.
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The UV-Vis spectrum of an aromatic compound is determined by its system of conjugated π-electrons and the electronic effects of its substituents. The spectrum of this compound is expected to be complex, with multiple absorption bands corresponding to different electronic transitions.
The benzene (B151609) ring itself has characteristic π → π* transitions. The substituents on the ring—nitro, aldehyde, methoxy, and bromo—all act as chromophores or auxochromes that modify the absorption maxima (λmax) and molar absorptivity (ε). The nitro and aldehyde groups are strong electron-withdrawing groups and chromophores, which are expected to cause a bathochromic (red) shift of the π → π* transitions to longer wavelengths. The methoxy group is an electron-donating group and a strong auxochrome, which will also contribute to a red shift.
In a study of nitrobenzaldehydes, it was noted that these compounds typically display weak n → π* transitions at longer wavelengths (around 350 nm) and more intense π → π* transitions at shorter wavelengths (around 250-300 nm) researchgate.net. The specific λmax values for this compound would be influenced by the combined electronic effects of all four substituents.
| Expected Electronic Transition | Approximate Wavelength Range (nm) | Description |
| n → π | 340 - 380 | Weak absorption arising from the non-bonding electrons of the oxygen atoms in the nitro and aldehyde groups. |
| π → π | 250 - 320 | Stronger absorptions related to the conjugated π-system of the aromatic ring and electron-withdrawing groups. |
This table provides a generalized prediction of the UV-Vis absorption bands for this compound based on the typical behavior of substituted nitroaromatics.
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal XRD analysis of this compound would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule.
Conformation of substituents: The orientation of the aldehyde and methoxy groups relative to the aromatic ring.
Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any hydrogen bonding, halogen bonding, or π-stacking interactions that stabilize the crystal structure.
While specific crystallographic data for this compound is not available, studies of other multi-substituted benzaldehyde derivatives have utilized XRD to explore intermolecular contacts and crystal packing.
Other Advanced Spectroscopic Techniques relevant to Aromatic Systems
Beyond the core techniques, other advanced spectroscopic methods could provide further structural detail for this compound. For instance, various forms of vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, would be sensitive to the vibrational modes of the different functional groups. The characteristic stretching frequencies of the C=O (aldehyde), N-O (nitro), and C-O (methoxy) bonds would appear at distinct positions in the infrared spectrum, providing further confirmation of the compound's structure.
Theoretical and Computational Studies of 4 Bromo 5 Methoxy 2 Nitrobenzaldehyde and Its Derivatives
Electronic Structure Calculations
The electronic structure is fundamental to a molecule's chemical behavior. Calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals, which dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For complex molecules like 4-Bromo-5-methoxy-2-nitrobenzaldehyde, methods such as B3LYP combined with a basis set like 6-311++G(d,p) are frequently employed to calculate structural parameters. nih.govresearchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles. The theoretical results are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net For instance, theoretical calculations for similar substituted benzaldehydes have shown a high correlation with experimental values, confirming the accuracy of the predicted geometries. nih.gov
| Parameter | Typical Calculated Value |
|---|---|
| C-C (aromatic) Bond Length | 1.3 - 1.4 Å |
| C=O Bond Length | ~1.2 Å |
| C-Br Bond Length | ~1.9 Å |
| C-N Bond Length | ~1.5 Å |
| C-C-C (aromatic) Bond Angle | 118° - 121° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical hardness, and polarizability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. In derivatives of this compound, the HOMO is typically distributed over the electron-rich methoxy (B1213986) group and the benzene (B151609) ring, while the LUMO is often localized on the electron-withdrawing nitro and aldehyde groups. This distribution dictates the molecule's charge transfer characteristics. researchgate.net
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.5 |
| LUMO Energy | -2.0 to -3.5 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The map displays different potential values on the molecule's surface using a color spectrum. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, MEP analysis would reveal a high electron density around the oxygen atoms of the nitro and carbonyl groups, making them strong nucleophilic centers. The area around the aldehyde hydrogen and the carbon of the carbonyl group would show a positive potential, identifying it as the primary electrophilic site. nih.govresearchgate.net
Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), are derived from HOMO and LUMO energies. researchgate.net These indices provide a quantitative measure of a molecule's reactivity. The electrophilicity index, in particular, quantifies the ability of a species to accept electrons. researchgate.net Aldehydes, by nature, possess an electrophilic carbonyl carbon. ncert.nic.in In this compound, the presence of potent electron-withdrawing groups (nitro and bromo) significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic addition reactions. ncert.nic.inlearncbse.in These calculated indices are invaluable for comparing the reactivity of different derivatives and for predicting their behavior in chemical reactions. researchgate.net
Spectroscopic Property Predictions
Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental spectra for structural confirmation. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), predicting the absorption wavelengths (λmax) and oscillator strengths (f) of electronic transitions. researchgate.net Furthermore, DFT calculations can accurately predict vibrational frequencies (IR and Raman). Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific functional group vibrations, such as the C=O stretch of the aldehyde, the symmetric and asymmetric stretches of the NO2 group, and the C-Br stretch. researchgate.net
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretching | 1700 - 1720 |
| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 |
| Methoxy (C-O) | Stretching | 1250 - 1270 |
| C-Br | Stretching | 550 - 650 |
Computational Vibrational Spectroscopy (IR, Raman)
For related substituted benzaldehydes, such as 5-Bromo-2-Hydroxybenzaldehyde, researchers employ Density Functional Theory (DFT) calculations, commonly using the B3LYP functional with a basis set like 6-311++G(d,p), to predict vibrational frequencies. mdpi.comthermofisher.com These theoretical calculations help in the assignment of fundamental vibrational modes observed in experimental Fourier Transform Infrared (FT-IR) and Raman spectra.
Key vibrational modes that would be analyzed for this compound include:
C-H stretching vibrations of the aromatic ring.
C=O stretching of the aldehyde group, typically expected in the 1600–1700 cm⁻¹ region. mdpi.comthermofisher.com
NO₂ stretching vibrations (symmetric and asymmetric).
C-Br stretching vibrations.
C-O-C stretching and bending modes of the methoxy group.
The calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental data. mdpi.com
NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is a standard computational tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the preferred approach for calculating NMR chemical shifts of similar organic molecules. chemicalbook.com
For this compound, predictions would focus on:
The chemical shift of the aldehydic proton, which is expected to be significantly downfield.
The shifts of the aromatic protons, influenced by the electronic effects of the bromo, methoxy, and nitro substituents.
The ¹³C chemical shifts of the aromatic carbons, the carbonyl carbon, and the methoxy carbon. The chemical shift of the methoxy carbon can be particularly sensitive to its orientation relative to the aromatic ring.
UV-Vis Absorption Spectra Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions and UV-Vis absorption spectra. mdpi.com For aromatic nitro compounds, the spectra are expected to show distinct bands corresponding to π → π* and n → π* transitions associated with the substituted aromatic system, the carbonyl group, and the nitro group. chemicalbook.combldpharm.com The calculations would predict the maximum absorption wavelengths (λmax) and oscillator strengths for the lowest singlet-singlet electronic transitions. The influence of different solvents on the absorption spectra can also be modeled. mdpi.com
Conformational Analysis and Tautomerism Studies
Conformational analysis of substituted benzaldehydes is crucial as the relative orientation of the aldehyde and methoxy groups can affect the molecule's properties. wiserpub.com Computational studies on related molecules explore the potential energy surface by rotating the C-C bond connecting the aldehyde group to the ring and the C-O bond of the methoxy group to identify the most stable conformers. chemicalbook.comwiserpub.com For this compound, key considerations would be the planarity of the molecule and the rotational barriers of the aldehyde and methoxy groups, which are influenced by steric hindrance and electronic interactions with the adjacent nitro and bromo substituents. Tautomerism is not expected to be a significant feature for this specific compound, unlike its hydroxy-analogues.
Reaction Mechanism Elucidation via Computational Pathways (e.g., transition state calculations)
While no specific reaction mechanisms involving this compound have been computationally studied, DFT is a powerful tool for elucidating reaction pathways. For similar molecules, it is used to investigate mechanisms such as nucleophilic substitution or the condensation reactions of the aldehyde group. researchgate.net This involves locating the transition state structures, calculating activation energies, and mapping the complete potential energy surface of a reaction to understand its feasibility and kinetics.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in the crystalline state. nih.govjetir.org For a crystal structure of this compound, this analysis would be used to identify and examine various non-covalent interactions, such as:
Halogen bonding: Interactions involving the bromine atom.
Hydrogen bonding: Weak C-H···O hydrogen bonds are likely to be significant in the crystal packing. mdpi.comnih.gov
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Thermochemical Data Calculation (e.g., formation enthalpies, Gibbs free energies)
Computational methods, particularly DFT, can be used to calculate important thermochemical properties. thermofisher.com For this compound, these calculations could provide data on:
Standard enthalpy of formation (ΔHf°)
Standard Gibbs free energy of formation (ΔGf°)
Entropy (S°)
Heat capacity (Cv)
These values are derived from the calculated vibrational frequencies and electronic energies and are valuable for understanding the thermodynamic stability and reactivity of the compound. thermofisher.com
Applications in Advanced Materials Chemistry and Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds
This compound is a valuable starting material for creating intricate molecular frameworks, particularly heterocyclic and polycyclic systems, which are cornerstones of medicinal chemistry and materials science.
Heterocyclic compounds are integral to pharmaceuticals and biologically active molecules. 4-Bromo-5-methoxy-2-nitrobenzaldehyde is a key precursor for several important classes of heterocycles.
Quinoline (B57606) Derivatives: The synthesis of quinolines, a core structure in many therapeutic agents, can be achieved using methods like the Friedländer annulation. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (e.g., a ketone). researchgate.net To utilize this compound, the nitro group is first reduced to an amine (2-amino-4-bromo-5-methoxybenzaldehyde). This intermediate can then react with ketones in the presence of a base to yield highly substituted quinoline derivatives. researchgate.net A domino reaction approach, where the nitro reduction and subsequent cyclization occur in one pot, provides an efficient route to these valuable scaffolds. researchgate.net
Pyrimidine (B1678525) Derivatives: Pyrimidines are another class of heterocycles with significant biological activity. While various methods exist for their synthesis, the Biginelli reaction is a classic approach, involving the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). Although salicylaldehyde (B1680747) derivatives are commonly used, substituted benzaldehydes like this compound can be adapted for such syntheses. nih.gov For instance, after reduction of the nitro group, the resulting amine can be incorporated into pyrimidine ring systems through various condensation strategies. ncert.nic.in Novel pyrimidine derivatives with bone anabolic properties have been synthesized using variously substituted benzaldehydes as starting points, highlighting the importance of such precursors in drug discovery. nih.gov
Indole (B1671886) Derivatives: The Leimgruber-Batcho indole synthesis is a widely used method that begins with a 2-nitrotoluene (B74249) derivative. While not a direct application of the benzaldehyde (B42025), related chemistry allows for the conversion of 2-nitrobenzaldehydes into the indole framework. These multi-step sequences often involve condensation followed by reductive cyclization to form the indole ring, demonstrating the potential of this compound as a precursor to substituted indoles. nih.gov
Polycyclic Aromatic Hydrocarbons (PAHs) are crucial in materials science for their unique electronic and photophysical properties. Substituted benzaldehydes are valuable starting points for constructing these extended π-systems.
One established method is the Wittig reaction, where an aldehyde is reacted with a phosphonium (B103445) ylide to form an alkene. For instance, this compound can be coupled with a suitable naphthyl phosphonium salt to create a stilbenoid precursor. This intermediate can then undergo a photochemical cyclization, such as the Mallory reaction, to form a complex, substituted chrysene (B1668918) or other PAH architectures. rsc.org The substituents from the original benzaldehyde become integral parts of the final PAH, influencing its properties. Another modern approach involves iron-catalyzed carbonyl-olefin metathesis, which can couple aryl aldehydes with olefins to generate functionalized PAHs under mild conditions. sigmaaldrich.com
Utilization in Dyestuff and Pigment Chemistry
The chromophoric systems present in many dyes and pigments are often built from smaller aromatic precursors. The specific substitution pattern of this compound makes it suitable for creating analogs of historical and modern colorants.
The historic and vibrant dye Tyrian Purple is chemically 6,6'-dibromoindigo. A well-known synthesis of this molecule relies on 4-bromo-2-nitrobenzaldehyde (B1297750) as a key intermediate. sigmaaldrich.com The synthesis typically follows the Baeyer-Drewsen indigo (B80030) synthesis, which involves the condensation of a 2-nitrobenzaldehyde (B1664092) with acetone (B3395972) in the presence of a base.
This established pathway provides a direct blueprint for how this compound can be used to create a novel, substituted indigo dye. The reaction would proceed as follows:
Base-catalyzed condensation of this compound with acetone.
The resulting intermediate undergoes an intramolecular cyclization and subsequent dimerization.
Oxidative coupling yields the final indigo pigment, which would be a methoxy-substituted analog of Tyrian Purple. The presence of the methoxy (B1213986) group would likely alter the color and solubility properties of the resulting dye.
Applications in Coordination Chemistry and Ligand Design
The design of ligands is central to the field of coordination chemistry, with applications ranging from catalysis to bioinorganic chemistry and sensing.
Schiff bases, or imines, are a class of ligands synthesized through the condensation of a primary amine with an aldehyde or ketone. This compound is an excellent precursor for Schiff base ligands. The aldehyde group reacts readily with a variety of primary amines to form the characteristic azomethine (-HC=N-) group. rsc.org
The resulting Schiff base ligand, bearing the bromo, methoxy, and nitro substituents, can then coordinate to various transition metal ions. The nitrogen of the imine group and potentially an oxygen atom (if the nitro group is reduced to an amino group and then modified, or if the methoxy group is demethylated to a hydroxyl group) can act as donor atoms, chelating the metal center. rsc.org The electronic properties of the bromo (electron-withdrawing) and methoxy (electron-donating) groups on the aromatic ring modulate the electron density on the donor atoms, thereby influencing the stability and reactivity of the resulting metal complexes. rsc.org These complexes have potential uses in catalysis and materials science. rsc.org
Precursor for Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are classes of materials constructed from metal ions or clusters linked by organic ligands. The functional groups on potential organic linkers are crucial for the resulting structure and properties of the framework. While substituted benzaldehydes can be precursors to ligands for MOFs, a comprehensive search of scientific databases and patent literature did not yield any specific studies detailing the use of this compound as a direct precursor for the synthesis of MOFs or coordination polymers.
Functional Materials Development
Precursor for Luminescent Nanoparticles (e.g., Zinc Sulfide nanoparticles)
The development of luminescent nanoparticles is a significant area of materials science, with applications in bioimaging, sensing, and optoelectronics. Organic molecules can be used to surface-modify or be incorporated into nanoparticles to tune their properties. However, there is no specific research available in the public domain that describes the use of this compound as a precursor or surface ligand in the synthesis of luminescent nanoparticles, such as those made from zinc sulfide.
Development of Optoelectronic or Photoresponsive Materials
The nitro and bromo functional groups on the aromatic ring of this compound suggest that it could potentially be used to synthesize molecules with interesting electronic and photophysical properties. Such compounds are the foundation of optoelectronic and photoresponsive materials. Despite this potential, a detailed review of the literature found no published research where this compound is explicitly used for the development of such materials.
Role in Advanced Catalysis
Components in Organocatalysts or Ligands for Metal-Catalyzed Transformations
The structural motifs within this compound could theoretically be elaborated into more complex molecules that could serve as organocatalysts or as ligands for metal-catalyzed reactions. The aldehyde group offers a reactive handle for further synthetic transformations. Nevertheless, there are no specific examples in the scientific literature of this compound being employed as a key component in the design and synthesis of organocatalysts or as a precursor for ligands used in metal-catalyzed transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-5-methoxy-2-nitrobenzaldehyde, and how can purity be ensured?
- Method : A step-wise approach is recommended:
Bromination : Introduce the bromo substituent via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃).
Methoxylation : Protect the hydroxyl group (if present) via methylation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃).
Nitration : Introduce the nitro group using HNO₃/H₂SO₄ under controlled temperature (0–5°C).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can isolate the product. Monitor reaction progress with TLC and confirm purity via ¹H NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Method :
- ¹H/¹³C NMR : Assign signals for the aldehyde proton (~10.1 ppm), aromatic protons (8.1–8.5 ppm), and methoxy group (~3.9 ppm) .
- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight (M⁺ at m/z 260) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond angles and substituent positions .
Advanced Research Questions
Q. How can researchers address discrepancies in the reactivity of this compound under different catalytic conditions?
- Method :
- Kinetic Studies : Compare reaction rates using catalysts like Pd(PPh₃)₄ (for cross-coupling) or CuI (for Ullmann reactions) under varying temperatures.
- HPLC Monitoring : Quantify intermediates and byproducts to identify competing pathways.
- DFT Calculations : Model electronic effects of substituents (e.g., nitro’s electron-withdrawing nature) on reaction barriers .
Q. What strategies are recommended for utilizing this compound in the synthesis of heterocyclic compounds?
- Method :
- Suzuki-Miyaura Coupling : Replace the bromo group with aryl/heteroaryl boronic acids to form biaryl intermediates.
- Cyclocondensation : React the aldehyde with hydrazines or amines to form imine-linked heterocycles (e.g., triazoles or quinazolines).
- Characterization : Use single-crystal X-ray diffraction to confirm regioisomeric products .
Q. How should one design experiments to study the photostability of this compound under varying light conditions?
- Method :
- UV/Vis Exposure : Irradiate the compound at 254 nm (UV-C) and 365 nm (UV-A) in solvents like acetonitrile or methanol.
- Degradation Analysis : Track photoproducts via LC-MS and compare with simulated degradation pathways (e.g., nitro group reduction or demethoxylation).
- Control Experiments : Perform dark controls and use radical scavengers (e.g., TEMPO) to identify reactive oxygen species involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
